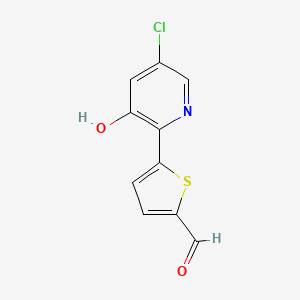
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde typically involves the condensation of 5-chloro-3-hydroxypyridine with thiophene-2-carbaldehyde under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
Oxidation: 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid.
Reduction: 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid:
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-methanol:
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-yl)thiophene-2-carbaldehyde: A structurally similar compound with variations in the thiophene ring.
Uniqueness
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both pyridine and thiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H6ClNO2S |
|---|---|
Molecular Weight |
239.68 g/mol |
IUPAC Name |
5-(5-chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2S/c11-6-3-8(14)10(12-4-6)9-2-1-7(5-13)15-9/h1-5,14H |
InChI Key |
YPUMOVAJPMZKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=C(C=C(C=N2)Cl)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


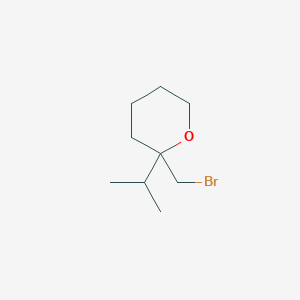
![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)

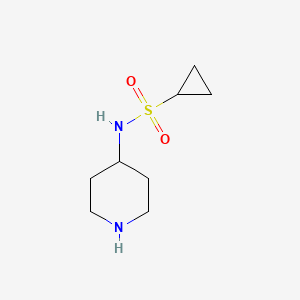
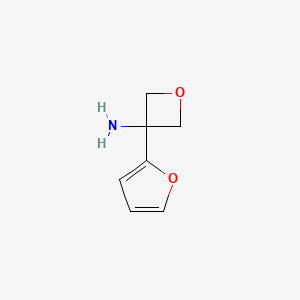
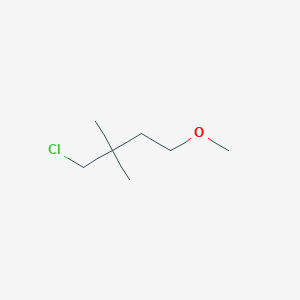
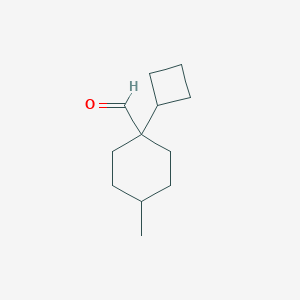
![Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220505.png)
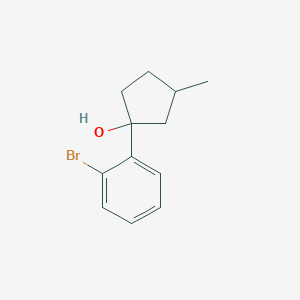
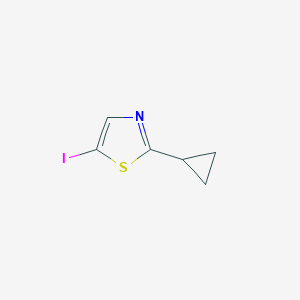
![tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13220521.png)
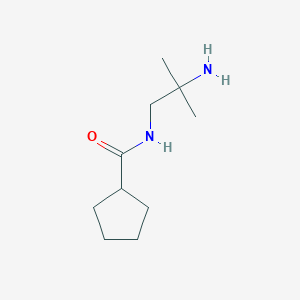
![6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13220539.png)

